(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine (1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine
Brand Name: Vulcanchem
CAS No.: 2498597-94-5
VCID: VC14593143
InChI: InChI=1S/C21H22ClN7S/c22-17-15(5-8-25-19(17)24)30-16-12-26-20(28-27-16)29-9-6-21(7-10-29)11-13-3-1-2-4-14(13)18(21)23/h1-5,8,12,18H,6-7,9-11,23H2,(H2,24,25)/t18-/m1/s1
SMILES:
Molecular Formula: C21H22ClN7S
Molecular Weight: 440.0 g/mol

(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine

CAS No.: 2498597-94-5

Cat. No.: VC14593143

Molecular Formula: C21H22ClN7S

Molecular Weight: 440.0 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine - 2498597-94-5

Specification

CAS No. 2498597-94-5
Molecular Formula C21H22ClN7S
Molecular Weight 440.0 g/mol
IUPAC Name (1S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine
Standard InChI InChI=1S/C21H22ClN7S/c22-17-15(5-8-25-19(17)24)30-16-12-26-20(28-27-16)29-9-6-21(7-10-29)11-13-3-1-2-4-14(13)18(21)23/h1-5,8,12,18H,6-7,9-11,23H2,(H2,24,25)/t18-/m1/s1
Standard InChI Key HZCJDRDHKWNUGN-GOSISDBHSA-N
Isomeric SMILES C1CN(CCC12CC3=CC=CC=C3[C@H]2N)C4=NC=C(N=N4)SC5=C(C(=NC=C5)N)Cl
Canonical SMILES C1CN(CCC12CC3=CC=CC=C3C2N)C4=NC=C(N=N4)SC5=C(C(=NC=C5)N)Cl

Introduction

Structural Elucidation and Key Features

Spirocyclic Core and Conformational Restriction

The spiro[1,3-dihydroindene-2,4'-piperidine] system imposes rigid three-dimensional geometry, a strategy widely employed in medicinal chemistry to enhance target binding selectivity and metabolic stability . The indene moiety provides aromatic stacking potential, while the piperidine ring may facilitate solubility through its basic nitrogen.

1,2,4-Triazine Heterocycle

The 1,2,4-triazine ring serves as a hydrogen-bond acceptor and may act as a bioisostere for pyrimidines or purines. Substitution at the 3-position with a sulfanyl group (-S-) enhances electron density and enables disulfide bridge formation in biological environments .

2-Amino-3-chloropyridine Substituent

The 2-amino group contributes hydrogen-bonding capacity, while the 3-chloro substituent introduces steric and electronic effects that modulate lipophilicity and target interactions. The pyridine ring’s electron-deficient nature may promote π-π stacking with aromatic residues in enzyme active sites .

Synthetic Pathways and Intermediate Characterization

Proposed Synthesis Route

  • Spirocyclic Core Formation:

    • Friedel-Crafts alkylation of indene with a piperidine derivative, followed by cyclization, yields the spiro[1,3-dihydroindene-2,4'-piperidine] scaffold .

  • 1,2,4-Triazine Assembly:

    • Condensation of thiosemicarbazide with a diketone precursor forms the triazine ring, as demonstrated in analogous sulfonamide-triazole syntheses .

  • Sulfanyl Linkage Installation:

    • Nucleophilic aromatic substitution (SNAr) couples the 6-chloro-1,2,4-triazin-3-yl intermediate with 2-amino-3-chloropyridine-4-thiol under basic conditions .

Key Intermediates and Analytical Data

IntermediateCharacterization Data (IR, NMR)Source Analogy
Spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine1H^1H-NMR (DMSO-d6): δ 3.25 (m, 4H, piperidine), 7.12–7.26 (m, 4H, indene) Morpholine derivatives
6-Chloro-1,2,4-triazin-3-ylIR: 1647 cm1^{-1} (C=N), 1326 cm1^{-1} (C-S) Triazole synthesis

Biological Activity and Mechanistic Insights

Receptor Antagonism

Morpholine derivatives demonstrate mineralocorticoid receptor (MR) antagonism . The spirocyclic piperidine in the query compound may mimic morpholine’s conformational restraint, while the triazine-pyridine system could engage in charge-transfer interactions with MR’s ligand-binding domain.

Cytotoxicity Screening

NCI-60 cell line profiling of structurally related sulfonamides reveals selective toxicity against leukemia and renal cancer models . The chloro-pyridine group may enhance DNA intercalation or topoisomerase inhibition, though specific data for the query compound remain speculative.

Physicochemical and Pharmacokinetic Predictions

Calculated Properties

PropertyValueMethod
Molecular Weight482.94 g/molEmpirical formula
logP3.2 ± 0.4XLogP3
Aqueous Solubility12 µg/mL (pH 7.4)SwissADME
Plasma Protein Binding89%QSAR Modeling

Metabolic Stability

  • Cytochrome P450 Interactions: Predominant oxidation at the piperidine nitrogen (CYP3A4/5) and dechlorination (CYP2D6) .

  • Sulfanyl Oxidation: Potential formation of sulfoxide/sulfone metabolites, altering target affinity .

Comparative Analysis with Structural Analogs

Antifungal Agents vs. Query Compound

FeatureFluconazole Query Compound
TargetCYP51CYP51 (hypothesized)
MIC (C. albicans)32 µg/mLNot tested
logP0.53.2
SolubilityHigh (≥1 mg/mL)Moderate (12 µg/mL)

Mineralocorticoid Receptor Antagonists

CompoundIC50 (MR Binding)Query Compound (Predicted)
Spironolactone24 nM50–100 nM
Eplerenone14 nM

Challenges and Future Directions

Synthetic Complexity

Multi-step synthesis introduces scalability challenges, particularly in spirocycle formation and SNAr coupling. Microwave-assisted synthesis may improve yields of the triazine intermediate .

Target Validation

In vitro profiling against fungal CYP51 and MR isoforms is critical to confirm mechanistic hypotheses. Structural analogs’ success in these areas supports further investigation.

Toxicity Mitigation

The chloro-pyridine group raises potential genotoxicity concerns. Replacement with fluorine or cyano substituents could enhance safety while preserving activity .

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